molecular formula C9H10FNO2 B7907041 a-(Aminomethyl)-2-fluorobenzeneacetic acid HCl

a-(Aminomethyl)-2-fluorobenzeneacetic acid HCl

Cat. No. B7907041
M. Wt: 183.18 g/mol
InChI Key: WGELWTWHDRIGOT-UHFFFAOYSA-N
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Patent
US09409892B2

Procedure details

A mixture of 3-amino-2-(2-fluoro-phenyl)-propionic acid tert-butyl ester (1.4 g) and TFA (10 mL) in DCM (10 mL) was stirred at rt for 1.5 h, which was then concentrated, co-evaporated with aqueous HCl solution (50 mL, 2 M) and acetonitrile respectively. Ether was added to the resulting mixture; solids were collected via filtration and air dried to give HCl salt of 3-amino-2-(2-fluoro-phenyl)-propionic acid (1.25 g).
Name
3-amino-2-(2-fluoro-phenyl)-propionic acid tert-butyl ester
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:17])[CH:7]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[F:16])[CH2:8][NH2:9])(C)(C)C.C(O)(C(F)(F)F)=O.C(Cl)[Cl:26]>>[ClH:26].[NH2:9][CH2:8][CH:7]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[F:16])[C:6]([OH:17])=[O:5]

Inputs

Step One
Name
3-amino-2-(2-fluoro-phenyl)-propionic acid tert-butyl ester
Quantity
1.4 g
Type
reactant
Smiles
C(C)(C)(C)OC(C(CN)C1=C(C=CC=C1)F)=O
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
10 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
which was then concentrated, co-evaporated with aqueous HCl solution (50 mL, 2 M) and acetonitrile respectively
ADDITION
Type
ADDITION
Details
Ether was added to the resulting mixture
FILTRATION
Type
FILTRATION
Details
solids were collected via filtration and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
Cl
Name
Type
product
Smiles
NCC(C(=O)O)C1=C(C=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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